{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium

Catalog No.
S3470597
CAS No.
635679-24-2
M.F
C37H50Cl2N2ORu
M. Wt
710.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-...

CAS Number

635679-24-2

Product Name

{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium

Molecular Formula

C37H50Cl2N2ORu

Molecular Weight

710.8 g/mol

InChI

InChI=1S/C27H38N2.C10H12O.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-8(2)11-10-7-5-4-6-9(10)3;;;/h9-14,18-21H,15-16H2,1-8H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

ONAWWBRGWXRMAF-UHFFFAOYSA-L

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=C(C=CC=C4C(C)C)C(C)C

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=C(C=CC=C4C(C)C)C(C)C

Description

The exact mass of the compound {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium is 710.234360 g/mol and the complexity rating of the compound is 928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

This is a complex molecule containing Ruthenium (Ru), a transition metal. Research into Ru complexes is active due to their potential applications in various fields, including catalysis, light harvesting, and solar cells [].

Catalysis

Ru complexes are used as catalysts in a number of chemical reactions. The specific structure of the complex can influence its catalytic activity. Research is ongoing to develop Ru complexes as catalysts for new reactions or to improve the efficiency of existing ones [].

The compound {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium is a complex organometallic compound that incorporates a ruthenium center coordinated with various ligands. The structure features an imidazolidin-2-ylidene ligand, which plays a significant role in stabilizing the metal center and influencing the compound's reactivity and properties. The presence of dichloro and methylene groups attached to phenolic structures enhances its potential for catalytic applications, particularly in organic synthesis and polymerization reactions.

, primarily due to the reactivity of the ruthenium center. It can act as a catalyst in various organic transformations, including:

  • Olefin Metathesis: The ruthenium complex can facilitate the exchange of alkene groups between different substrates.
  • Hydrogenation Reactions: It can catalyze the addition of hydrogen across double bonds.
  • Cross-Coupling Reactions: The compound may also be involved in coupling reactions between organic halides and nucleophiles.

These reactions typically require specific conditions such as temperature, pressure, and the presence of solvents or additional reagents.

  • Anticancer Properties: Some ruthenium complexes exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity: Certain derivatives have demonstrated effectiveness against bacterial and fungal strains.

Further studies are necessary to evaluate the specific biological effects and mechanisms of action for this particular compound.

The synthesis of {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium typically involves multi-step processes:

  • Preparation of Imidazolidine Ligand: The imidazolidine framework can be synthesized through condensation reactions involving appropriate aldehydes and amines.
  • Metal Coordination: The ligand is then coordinated to a ruthenium precursor, often involving dichlororuthenium complexes. This step may require heating or refluxing in suitable solvents.
  • Functionalization: Additional functional groups (like methylene and phenolic moieties) are introduced through further synthetic steps, often utilizing coupling reactions or nucleophilic substitutions.

Each step must be optimized for yield and purity to obtain the desired final product.

Hydrogen Bond Acceptor Count

3

Exact Mass

710.234360 g/mol

Monoisotopic Mass

710.234360 g/mol

Heavy Atom Count

43

Dates

Modify: 2023-08-19

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